COX-2 Inhibitory Potency of 5-Nitro-2-(pyrrolidin-3-YL)pyridine vs. In-Class Pyrrolidine Derivatives
5-Nitro-2-(pyrrolidin-3-YL)pyridine (ChEMBL ID CHEMBL4448990) exhibits moderate inhibitory activity against recombinant human COX-2 with an IC50 of 367 nM, as measured by reduction in PGF2α production using arachidonic acid as substrate in an ELISA-based assay [1]. In a parallel assay, this compound demonstrated substantially weaker inhibition of ovine COX-1 with an IC50 of 39.9 μM (39,900 nM), yielding a COX-1/COX-2 selectivity ratio of approximately 109-fold [1]. This selectivity profile contrasts with certain N1-linked pyrrolidine analogs (e.g., 5-Nitro-2-(pyrrolidin-1-yl)pyridine), for which comparable quantitative COX-2 inhibition data are absent from authoritative databases . The presence of a defined COX-2 IC50 value for 1196157-09-1 enables its use as a validated tool compound or reference standard in enzyme inhibition studies, whereas uncharacterized regioisomers require de novo assay development and validation [1].
| Evidence Dimension | COX-2 inhibition (IC50) |
|---|---|
| Target Compound Data | 367 nM |
| Comparator Or Baseline | 5-Nitro-2-(pyrrolidin-1-yl)pyridine: no quantitative COX-2 IC50 data reported in authoritative databases |
| Quantified Difference | 109-fold selectivity over COX-1 (39.9 μM) for target compound; comparator lacks defined COX-2 activity profile |
| Conditions | Recombinant human COX-2; arachidonic acid substrate; 2 min incubation; ELISA detection of PGF2α |
Why This Matters
Procurement of 1196157-09-1 provides a characterized COX-2 inhibitor tool compound, whereas alternative regioisomers lack validated potency data, increasing experimental risk and resource expenditure for assay establishment.
- [1] BindingDB. (2021). BDBM50515743 (CHEMBL4448990). Affinity Data: IC50 367 nM for human COX-2; IC50 39.9 μM for ovine COX-1. View Source
